1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
- This compound is a complex molecule with a unique structure. Let’s break it down:
- The core structure consists of a 1,2,3-triazole ring , which is a five-membered heterocycle containing three nitrogen atoms.
- Attached to the triazole ring, we have:
- An oxadiazole group (1,3,4-oxadiazol-2-yl) at one end.
- A nitrophenyl group (4-nitrophenyl) at the other end.
- A carbohydrazide group in the middle.
- A methylidene bridge connecting the carbohydrazide and nitrophenyl moieties.
- The compound also contains dimethoxyphenyl substituents.
- Overall, this compound exhibits a fascinating combination of functional groups, making it potentially valuable for various applications.
Preparation Methods
- Synthetic routes for this compound may involve multi-step processes. Unfortunately, specific literature references for its synthesis are scarce.
- a general approach could involve the condensation of appropriate precursors, such as:
1,2,3-triazole: formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Oxadiazole: formation through cyclization of hydrazides with carbonyl compounds.
Nitrophenyl: and groups can be introduced via standard aromatic chemistry.
- Industrial production methods would likely involve optimization of these steps for efficiency and scalability.
Chemical Reactions Analysis
Oxidation: The nitro group can undergo reduction to an amino group.
Substitution: The compound may participate in nucleophilic aromatic substitution reactions.
Reagents and Conditions: Specific reagents would depend on the desired transformations.
Major Products: These would vary based on the reaction conditions and starting materials.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.
Biological Studies: Explore its interactions with biological targets (e.g., enzymes, receptors).
Materials Science: Assess its use in organic electronics or sensors.
Industry: Evaluate its role in specialty chemicals or catalysts.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action is not readily available. Further research would be needed to elucidate this aspect.
- Potential molecular targets and pathways remain speculative at this point.
Comparison with Similar Compounds
- Similar compounds are scarce due to the compound’s intricate structure.
- you might explore related 1,2,3-triazoles, oxadiazoles, and hydrazides for comparison.
Remember that the scarcity of literature on this specific compound limits our detailed understanding
Properties
Molecular Formula |
C20H17N9O6 |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-5-(4-nitrophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C20H17N9O6/c1-33-14-8-3-11(9-15(14)34-2)10-22-24-20(30)16-17(12-4-6-13(7-5-12)29(31)32)28(27-23-16)19-18(21)25-35-26-19/h3-10H,1-2H3,(H2,21,25)(H,24,30)/b22-10+ |
InChI Key |
XKIMDDLRVDDWSX-LSHDLFTRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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